molecular formula C16H15N3OS B7811800 4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile

4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile

Cat. No.: B7811800
M. Wt: 297.4 g/mol
InChI Key: GGLKEJUACHWTQN-UHFFFAOYSA-N
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Description

4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the quinazolinone moiety, along with the benzonitrile group, suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the sulfanylmethyl group.

    Benzonitrile Introduction: Finally, the benzonitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The quinazolinone core is known for its biological activity, and modifications to this structure can lead to the discovery of new drugs.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic effects. The presence of the quinazolinone moiety suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile is not fully understood. it is believed that the quinazolinone core interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The sulfanylmethyl group may also play a role in modulating the compound’s activity by influencing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar quinazolinone core but differ in their substituents.

    4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid: This compound has a similar core structure but with different functional groups.

    N-(4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide: This compound features a similar quinazolinone core with additional heterocyclic rings.

Uniqueness

4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile is unique due to the combination of the quinazolinone core with the sulfanylmethyl and benzonitrile groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)sulfanylmethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c17-9-11-5-7-12(8-6-11)10-21-16-18-14-4-2-1-3-13(14)15(20)19-16/h5-8H,1-4,10H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLKEJUACHWTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N=C(N2)SCC3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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